tert-Butyl N-[(1-methylazetidin-3-yl)methyl]carbamate (CAS: 1193386-53-6) is a conformationally restricted, orthogonally protected diamine building block utilized extensively in medicinal chemistry and API synthesis. Featuring a central azetidine ring with a pre-installed N-methyl group and a Boc-protected primary aminomethyl substituent, this compound enables the precise introduction of a basic tertiary amine into complex molecular scaffolds [1]. It is primarily procured to optimize the physicochemical properties—specifically lowering lipophilicity (logP) and tuning basicity (pKa)—of drug candidates, making it a critical precursor for the development of kinase inhibitors, molecular glue degraders, and other targeted therapeutics where strict control over molecular trajectory and aqueous solubility is required [2].
Substituting this specific azetidine building block with open-chain diamines (e.g., N,N-dimethylethylenediamine derivatives) introduces excessive conformational flexibility, which significantly increases the entropic penalty upon target binding and frequently exacerbates off-target hERG liabilities[1]. Conversely, replacing it with larger saturated heterocycles, such as pyrrolidine or piperidine analogs, increases the molecular weight and lipophilicity (logP) of the final API, leading to reduced aqueous solubility and higher intrinsic microsomal clearance [2]. Furthermore, utilizing the unmethylated azetidine analog (tert-butyl N-(azetidin-3-ylmethyl)carbamate) forces chemists to perform downstream reductive amination steps to achieve the required tertiary amine, thereby lowering overall synthetic yield and complicating late-stage functionalization [3].
Incorporating the azetidine core systematically reduces the partition coefficient (logP) compared to larger saturated nitrogen heterocycles, which is critical for optimizing the ADME profile of APIs. Comparative profiling demonstrates that azetidine derivatives exhibit a calculated logP approximately 0.3 units lower than corresponding pyrrolidine analogs and 0.6 units lower than piperidine analogs[1]. This reduction in lipophilicity directly translates to improved aqueous solubility and lower intrinsic microsomal clearance without compromising the basicity required for target engagement.
| Evidence Dimension | Calculated logP reduction |
| Target Compound Data | Azetidine core (Baseline logP reference) |
| Comparator Or Baseline | Pyrrolidine core (+0.3 logP) and Piperidine core (+0.6 logP) |
| Quantified Difference | ~0.3 to 0.6 logP unit reduction |
| Conditions | Standard physicochemical profiling of saturated heterocyclic scaffolds |
Lowering logP via the azetidine scaffold improves the drug-like properties and aqueous solubility of the synthesized API, reducing the risk of late-stage DMPK failures.
The 1-methylazetidin-3-yl moiety provides a rigidified vector for the aminomethyl group, significantly reducing the conformational degrees of freedom compared to open-chain diamines. In the development of highly efficacious IKZF2 molecular glue degraders, the incorporation of the 1-methylazetidin-3-yl group yielded lead compounds that achieved >90% Dmax degradation efficacy in Jurkat cells, outperforming benchmarks lacking this specific restricted geometry [1]. Open-chain analogs typically suffer from higher entropic penalties upon binding, leading to weaker affinity and poorer selectivity profiles.
| Evidence Dimension | Target degradation efficacy (Dmax) |
| Target Compound Data | >90% Dmax (IKZF2 degradation) using 1-methylazetidin-3-yl derivative |
| Comparator Or Baseline | Open-chain diamines and historical benchmarks (lower affinity, higher off-target binding) |
| Quantified Difference | Achievement of >90% Dmax with high selectivity over IKZF1 and CK1α |
| Conditions | Jurkat cell degradation assay for IKZF2 molecular glues |
Procuring the conformationally restricted azetidine building block is essential for maximizing target affinity and selectivity in advanced degrader and inhibitor programs.
Utilizing tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate provides a pre-installed tertiary amine, eliminating the need for late-stage reductive amination required when using the unmethylated tert-butyl N-(azetidin-3-ylmethyl)carbamate. The orthogonal reactivity provided by the Boc-protected primary amine allows for direct coupling (e.g., SNAr or amide bond formation) while the 1-methyl group ensures the basicity and steric profile of the azetidine nitrogen remain fixed throughout the synthesis [1]. This streamlines the synthetic route, preventing the yield losses and purification challenges associated with late-stage N-alkylation of basic heterocycles.
| Evidence Dimension | Number of synthetic steps to tertiary amine API |
| Target Compound Data | 1 step (Direct coupling after Boc deprotection) |
| Comparator Or Baseline | Unmethylated azetidine (Requires additional reductive amination step) |
| Quantified Difference | Elimination of 1-2 synthetic steps and associated yield losses |
| Conditions | Standard API synthesis workflows |
Pre-installation of the N-methyl group reduces step count, lowers manufacturing costs, and minimizes the risk of over-alkylation or side reactions during scale-up.
The compound is a highly effective building block for synthesizing iso-indolinone-based glutarimides, where the 1-methylazetidin-3-yl group provides the exact steric and basicity profile needed for high-affinity binding and selective degradation of targets like IKZF2, without off-target effects on IKZF1 or CK1α [1].
It is utilized to append a basic, water-solubilizing group to heterocyclic cores (such as quinolines or pyrimidines) in kinase inhibitor programs. The azetidine core improves oral bioavailability and target engagement while avoiding the hERG liabilities commonly associated with highly flexible basic amines[2].
The rigid azetidine core acts as a precise bioisostere for larger rings or open-chain diamines, allowing medicinal chemists to fine-tune the logP and pKa of the final molecule. This is critical for optimizing blood-brain barrier (BBB) penetration or systemic exposure in advanced drug discovery workflows [3].